molecular formula C14H19BrN2O2 B5475520 N-(4-bromophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide

N-(4-bromophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide

Cat. No.: B5475520
M. Wt: 327.22 g/mol
InChI Key: OYYDXNLJFKATEC-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group and a dimethylmorpholinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, is reacted with acetic anhydride to form N-(4-bromophenyl)acetamide.

    Introduction of the Morpholinyl Group: The N-(4-bromophenyl)acetamide is then reacted with 2,6-dimethylmorpholine under appropriate conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions using similar synthetic routes. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of oxidized morpholine derivatives.

    Reduction: Formation of reduced acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
  • N-(4-fluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
  • N-(4-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide

Uniqueness

N-(4-bromophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-10-7-17(8-11(2)19-10)9-14(18)16-13-5-3-12(15)4-6-13/h3-6,10-11H,7-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYDXNLJFKATEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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